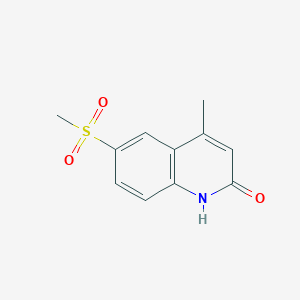

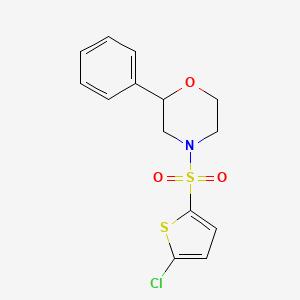

![molecular formula C21H19ClO3 B2984698 1-((2-chlorobenzyl)oxy)-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one CAS No. 307550-80-7](/img/structure/B2984698.png)

1-((2-chlorobenzyl)oxy)-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

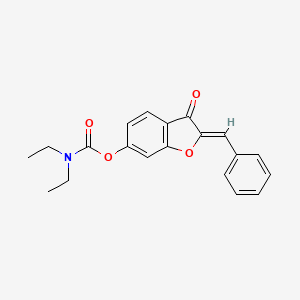

The compound “1-((2-chlorobenzyl)oxy)-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

Synthesis Analysis

While there is no direct information available on the synthesis of this specific compound, related compounds have been synthesized using various methods. For example, benzo[c]chromen-6-one derivatives have been synthesized via CuAAC (copper-catalyzed azide–alkyne cycloaddition) reactions . Another method involves a base-promoted nucleophilic substitution/deprotonation/intramolecular aldol condensation/carboxylic acid or alkyl hydrogen carbonate elimination/aromatization reaction of α-cyano carbonyls and α,β-unsaturated coumarins .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Modified Coumarins and Mannich Bases Synthesis : Research on substituted 7,8,9,10-tetrahydrobenzo[c]chromen-6-ones involves the synthesis of Mannich bases with potential neuroleptic and tranquilizing activities. These compounds demonstrate low toxicity and act as stimulants of the central and peripheral nervous systems in pharmacological screenings (Garazd, Panteleimonova, Garazd, & Khilya, 2002).

Microwave-Assisted Synthesis : The development of novel 2H-Chromene derivatives bearing phenylthiazolidinones showcases significant antimicrobial activity. These derivatives are synthesized using microwave assistance, demonstrating the efficiency of this method in creating compounds with notable biological activities (El Azab, Youssef, & Amin, 2014).

Biological Activity

Antimicrobial and Biological Activities : Several studies focus on the antimicrobial and biological potential of chromene derivatives. For instance, the synthesis of novel 2H-Chromene derivatives resulted in compounds with remarkable antimicrobial properties against various bacteria and fungi, highlighting the therapeutic potential of these molecules (El Azab, Youssef, & Amin, 2014).

Material Properties

Photochromism and Molecular Interaction Studies : Research on chromene crystals has uncovered photochromic properties, a phenomenon where materials change color when exposed to light. This property is significant for applications in smart materials and optical data storage (Hobley et al., 2000). Additionally, studies on the fluorescence and metal interaction properties of racemic tetrahydrobenzo[c]chromen-6-one derivatives reveal potential as fluorescent probes, which could be valuable in analytical, environmental, and medicinal chemistry (Gülcan et al., 2022).

Eigenschaften

IUPAC Name |

1-[(2-chlorophenyl)methoxy]-3-methyl-7,8,9,10-tetrahydrobenzo[c]chromen-6-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19ClO3/c1-13-10-18(24-12-14-6-2-5-9-17(14)22)20-15-7-3-4-8-16(15)21(23)25-19(20)11-13/h2,5-6,9-11H,3-4,7-8,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRQHVVVLADQRSY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C3=C(CCCC3)C(=O)O2)C(=C1)OCC4=CC=CC=C4Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19ClO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-N'-[3-(2-oxopiperidin-1-yl)phenyl]oxamide](/img/structure/B2984629.png)

![3-(3-Chlorophenyl)-6-({[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2984631.png)

![(E)-N-(6-fluoro-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide](/img/structure/B2984633.png)

![4-chloro-2-{(E)-[(2-chloro-4-methylphenyl)imino]methyl}phenol](/img/structure/B2984637.png)